1-(Quinolin-6-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-quinolin-6-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURLTMHEJCHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625096 | |
| Record name | 1-(Quinolin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880782-86-5 | |
| Record name | 1-(Quinolin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Quinolin 6 Yl Ethanol and Its Derivatives
Classical Quinoline (B57606) Synthesis Protocols and Their Adaptation
The traditional methods for quinoline synthesis, while foundational, often require harsh reaction conditions, such as high temperatures and the use of strong acids or toxic reagents. nih.govdntb.gov.uafrontiersin.org However, their versatility allows for the formation of a wide array of substituted quinolines through the careful selection of starting materials.
The Friedländer synthesis is one of the most direct and widely utilized methods for preparing substituted quinolines. tandfonline.comresearchgate.net The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by either an acid or a base. tandfonline.comresearchgate.netpharmaguideline.com The process concludes with a cyclodehydration step to form the quinoline ring. derpharmachemica.com
To synthesize a 6-substituted quinoline such as 1-(Quinolin-6-yl)ethanol, the Friedländer approach would necessitate a 2-amino-5-substituted benzaldehyde (B42025) or ketone as the starting material. The condensation partner would need to be a ketone that can provide the desired substituent at the 2-position. For instance, the reaction of 2-amino-5-acetylbenzaldehyde with a suitable carbonyl compound could be a potential route, where the acetyl group is later reduced to the ethanol (B145695) functionality.
The versatility of the Friedländer reaction is demonstrated by its tolerance for a wide range of carbonyl components, including aliphatic, aromatic, and heteroaromatic ketones and aldehydes. organic-chemistry.org Numerous catalysts have been developed to improve the efficiency and mildness of the reaction, including Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., FeCl₃, SnCl₂, Bi(OTf)₃). tandfonline.comderpharmachemica.com One-pot procedures starting from o-nitroarylcarbaldehydes have also been developed, using iron powder for the in-situ reduction of the nitro group prior to the condensation step. organic-chemistry.org This method is scalable and compatible with various functional groups. organic-chemistry.org
| Aromatic Precursor | Carbonyl Compound | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| o-Aminobenzyl alcohol | Acetophenone | 5-methyl-8-hydroxyquinoline ruthenium complex | - | 73% | sioc-journal.cn |
| 2-Aminoacetophenone (B1585202) | Ethyl acetoacetate (B1235776) | PEG-supported sulfonic acid (10 mol%) | Methanol | High | tandfonline.com |
| 2-Aminobenzophenone | Ethyl acetoacetate | UO₂(CH₃COO)₂·2H₂O (2.5 mol%) | Ethanol (reflux) | 89% | derpharmachemica.com |
| Dimethoxy-substituted o-aminobenzaldehydes | Cyclic ketones | Sodium ethoxide | Anhydrous ethanol | Good yields | semanticscholar.org |
| o-Aminoarylketones | β-Keto esters | Nano-crystalline sulfated zirconia (SZ) | Ethanol | High | researchgate.net |
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgrsc.org The process involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base, such as potassium hydroxide (B78521). wikipedia.org The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org
To adapt this reaction for the synthesis of a derivative of this compound, one would need to start with a 5-substituted isatin to achieve the desired substitution on the benzene (B151609) ring portion of the quinoline. The carbonyl reactant would determine the substituents at the 2- and 3-positions. The resulting quinoline-4-carboxylic acid would then require subsequent chemical modifications, specifically decarboxylation and introduction or modification of a side chain at position 6 to form the 1-ethanol group. This multi-step requirement makes the Pfitzinger route less direct for this specific target compared to other methods. pharmaguideline.com Pyrolysis with calcium oxide can be employed to remove the carboxylic acid group. pharmaguideline.com
Despite its indirectness for the target molecule, the Pfitzinger reaction is robust and can produce highly substituted quinolines. researchgate.netscribd.com Variations exist, such as the Halberkann variant, where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
| Isatin Derivative | Carbonyl Compound | Base/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Isatin | Ketone/Aldehyde | Potassium hydroxide | Substituted quinoline-4-carboxylic acid | Up to 80% (for 2-methylquinoline-4-carboxylic acid) | wikipedia.orgmdpi.com |
| Isatin | 4-Acetylbiphenyl | Potassium hydroxide / Ethanol | 2-(biphenyl-4-yl)-quinoline-4-carboxylic acid | - | scribd.com |
| Isatin | 2-(1H-benzimidazol-2-ylthio)-1-arylethanones | Aqueous KOH / Microwave Irradiation (9 min) | Quinoline-4-carboxylic acids | 77-85% | znaturforsch.com |
The Conrad–Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction pathway and the final product are highly dependent on the reaction temperature. At lower temperatures, the reaction favors the formation of a β-amino acrylate, which upon cyclization yields a 4-hydroxyquinoline (B1666331) (which exists in equilibrium with its 4-quinolone tautomer). pharmaguideline.comwikipedia.org At higher temperatures (e.g., ~250 °C), the reaction can proceed via a different pathway to form 2-quinolones in what is known as the Knorr variation. wikipedia.org
For the synthesis of a 6-substituted quinoline scaffold, a p-substituted aniline (B41778) is the required starting material. The reaction with a β-ketoester like ethyl acetoacetate under acidic conditions (often HCl or H₂SO₄) followed by thermal cyclization in an inert solvent like mineral oil can produce high yields of the corresponding 4-hydroxyquinoline. wikipedia.org To arrive at this compound from this intermediate, several subsequent transformations would be necessary, including the removal of the 4-hydroxy group and the elaboration of a substituent at the 6-position into the desired ethanol group. This multi-step process makes it a less direct, though viable, pathway.
| Reactant 1 | Reactant 2 | Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Anilines | β-Ketoesters | Lower temperature, acid catalysis | 4-Hydroxyquinolines (4-Quinolones) | pharmaguideline.comwikipedia.org |
| Anilines | β-Ketoesters | Higher temperature (~140 °C) | 2-Hydroxyquinolines (2-Quinolones) (Knorr variation) | wikipedia.org |
| Aniline | β-Ketoester | Heat (~250 °C) in inert solvent (e.g., mineral oil) | 4-Hydroxyquinoline | wikipedia.org |
The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aniline with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.orgpharmaguideline.com The reaction proceeds via the in-situ dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by acid-catalyzed cyclization and oxidation to form the quinoline ring. pharmaguideline.comscribd.com
A more versatile and widely used modification is the Doebner–von Miller reaction. iipseries.orgresearchgate.net This variant uses pre-formed α,β-unsaturated aldehydes or ketones in place of the glycerol/sulfuric acid mixture. nih.govscribd.com This allows for the synthesis of a broader range of substituted quinolines. researchgate.net The reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions (e.g., HCl) leads to the formation of the quinoline derivative. iipseries.org
To obtain a 6-substituted quinoline like this compound, the synthesis would start with a p-substituted aniline. For example, using p-aminoacetophenone as the aniline component could introduce the necessary acetyl group at the 6-position, which can subsequently be reduced to the 1-hydroxyethyl group. The choice of the α,β-unsaturated carbonyl compound would determine the substitution pattern on the pyridine (B92270) ring of the quinoline product. researchgate.net While effective, these reactions often require harsh acidic conditions and can suffer from polymerization of the unsaturated carbonyl component, sometimes leading to lower yields. nih.gov
| Reaction | Aniline Component | Second Component | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Skraup Synthesis | Aniline | Glycerol | Conc. H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Quinoline | iipseries.orgpharmaguideline.com |
| Doebner-von Miller | Aniline | α,β-Unsaturated aldehyde/ketone (e.g., crotonaldehyde) | Acid (e.g., HCl) | Substituted Quinolines | iipseries.orgnih.govresearchgate.net |
| Modified Doebner-von Miller | Aniline | Acrolein | Strong acid, Flow reactor | 2-Methylquinoline | rsc.org |
Advanced and Green Synthesis Strategies for Quinoline-Ethanol Scaffolds
In response to the limitations of classical methods, such as harsh conditions and environmental concerns, modern synthetic chemistry has focused on developing more efficient and sustainable protocols. nih.govscienceijsar.com These advanced strategies often lead to higher yields, shorter reaction times, and simpler work-up procedures.
Microwave irradiation has emerged as a powerful tool in organic synthesis, promoting rapid and efficient chemical transformations. rsc.orgresearchgate.net This technique accelerates reaction rates by directly and efficiently heating the reaction mixture, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. scienceijsar.comrsc.orgnih.gov
The application of microwave energy has been successfully applied to many of the classical quinoline syntheses, providing a greener alternative. For instance, microwave-assisted Pfitzinger reactions have been shown to dramatically reduce reaction times from hours to minutes while improving yields. znaturforsch.com Similarly, multi-component reactions to form complex quinoline derivatives have been achieved in high yields under microwave irradiation in green solvents like aqueous ethanol or even under solvent-free conditions. rsc.orgtandfonline.comrsc.org These methods are characterized by their operational simplicity, minimal waste production, and energy efficiency. rsc.orgtandfonline.com
The synthesis of pyrazolo-[3,4-b]-quinolines, for example, has been accomplished in excellent yields (91-98%) within 5 minutes using microwave irradiation at 50°C in aqueous ethanol, a significant improvement over traditional methods. rsc.orgrsc.org Other examples include the synthesis of quinoline derivatives using solid supports like basic alumina (B75360), which further simplifies the process and eliminates the need for harmful solvents. scienceijsar.com
| Reactants | Catalyst/Medium | Microwave Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Aryl aldehyde, Dimedone, 5-Amino-3-methyl-1-phenylpyrazole | Catalyst-free / Aqueous EtOH | 50 °C | 5 min | 91-98% | rsc.orgrsc.org |
| Benzene-1,3-diol, Aldehyde, Ammonium (B1175870) acetate, Acetoacetanilide | Catalyst-free / Ethanol | - | 8-10 min | 88-96% | tandfonline.com |
| Halogen substituted quinolines, Thiadiazolyl/oxadiazolylthiols | Basic alumina (solid support) | 2450 MHz / 800W | 5-7 min | 90-95% | scienceijsar.com |
| Isatin, 2-(1H-benzimidazol-2-ylthio)-1-arylethanones | Aqueous KOH | - | 9 min | 77-85% | znaturforsch.com |
| Anilines, Aryl aldehydes, Styrene | p-Sulfonic acid calix pharmaguideline.comarene / Neat | 200 °C | 20-25 min | 40-68% | rsc.orgnih.gov |
Palladium-Catalyzed Coupling and Reduction Reactions
Palladium catalysis is a cornerstone in the synthesis of quinoline derivatives, offering efficient methods for carbon-carbon and carbon-heteroatom bond formation. acs.org These reactions are valued for their high yields, mild conditions, and broad functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or other substituents onto the quinoline core. researchgate.net For instance, a decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids, catalyzed by palladium, provides a direct route to heterobiaryl products, including quinolines. organic-chemistry.org Similarly, the Heck coupling reaction of 2-iodoanilines with α,β-unsaturated carbonyl compounds in the presence of a palladium catalyst affords 3-substituted quinolin-2(1H)-ones. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and regioselectivity. For example, Pd(OAc)₂ with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) as the ligand in tetrahydrofuran (B95107) (THF) has been found to be an effective system. nih.gov
In addition to coupling reactions, palladium-catalyzed reduction is a key step in synthesizing saturated or partially saturated quinoline derivatives. A convenient method for the reduction of the heterocyclic ring in quinoline derivatives involves using ammonium formate (B1220265) with palladium on carbon (Pd/C). researchgate.net This system has been successfully applied to the synthesis of diethyl 1-(quinolin-6-yl)ethylphosphonates from their corresponding α,β-unsaturated precursors. researchgate.net However, this reduction can sometimes lead to the formation of byproducts like diethyl 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethylphosphonate. researchgate.net
One-pot sequential reactions that combine coupling and reduction steps, known as Heck-reduction-cyclization (HRC) methodologies, have also been developed for the synthesis of dihydroquinolin-2(1H)-ones. nih.gov These processes can utilize either heterogeneous or a combination of homogeneous and heterogeneous palladium catalysts, offering an efficient pathway under mild conditions. nih.gov
| Catalyst System | Reaction Type | Starting Materials | Product Type | Ref |
| Pd(OAc)₂/S-BINAP/K₂CO₃ | Telescoped Sonogashira/Cacchi | Not specified | Not specified | acs.org |
| Pd(OAc)₂/dppp/K₂CO₃ | Heck Cross-Coupling | Not specified | Intermediate for cancer treatment | acs.org |
| Pd(PPh₃)₂Cl₂/PPh₃ | Suzuki-Miyaura | Aryl bromide and boronic acid | Angiotensin II receptor agonist intermediate | acs.org |
| Pd(OAc)₂/dppe/Et₃N | Coupling-Cyclization | 2-Iodoanilines and alkyl alkynes | 3-substituted quinolin-2(1H)-one | nih.gov |
| Pd/C/Ammonium Formate | Reduction | Diethyl 1-(quinolin-6-yl)ethenylphosphonate | Diethyl 1-(quinolin-6-yl)ethylphosphonate | researchgate.net |
| Pd(OAc)₂/PPh₃/NaOAc | Coupling-Cyclization | 2-Iodoaniline and α,β-unsaturated carbonyls | 3-substituted quinolin-2(1H)-ones | nih.gov |
One-Pot Multicomponent Reaction Protocols
One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like quinoline derivatives in a single step, which is in line with the principles of green chemistry. researchgate.netnih.gov These reactions offer advantages such as high atom economy, reduced waste, and operational simplicity.
Several MCRs have been developed for the synthesis of functionalized quinolines. For example, a three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid catalyzed by L-proline yields 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones. mdpi.com Another example involves the condensation of 2-aminoacetophenone with active methylene (B1212753) compounds, catalyzed by FeCl₃·6H₂O in water, to produce a variety of substituted quinoline derivatives in good to excellent yields. tandfonline.com
The use of environmentally benign catalysts and solvents is a key feature of modern MCRs for quinoline synthesis. Catalysts like 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) have been used in ethanol for the synthesis of pyrimido[4,5-b]quinoline derivatives with high yields. tandfonline.com Similarly, a one-pot synthesis of substituted quinolines has been achieved through a copper iodide (CuI) catalyzed coupling reaction followed by reductive cyclization using stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol. tandfonline.com
Electrosynthesis has also emerged as a green method for one-pot MCRs. For instance, octahydro-imidazo[1,2-a]quinolin-6-one derivatives can be synthesized via a three-component condensation in propanol (B110389) using an undivided cell with sodium bromide as the electrolyte. researchgate.net This electrochemical approach avoids the need for traditional catalysts and often proceeds under mild, room temperature conditions. researchgate.net
| Reaction Type | Starting Materials | Catalyst | Product | Ref |
| Three-component condensation | Aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, Meldrum's acid | L-proline | 4-Aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones | mdpi.com |
| Three-component condensation | 6-Amino-1,3-dimethyluracil, aromatic aldehydes, cyclic 1,3-diketones | 1,3-Disulfonic acid imidazolium hydrogen sulfate | Pyrimido[4,5-b]quinoline derivatives | tandfonline.com |
| Coupling and reductive cyclization | 2-Nitrobenzaldehydes, piperidine, alkyne derivatives | CuI and SnCl₂·2H₂O | Substituted quinolines | tandfonline.com |
| Three-component condensation | 2-Aminoacetophenone, active methylene compounds | FeCl₃·6H₂O | Substituted quinoline derivatives | tandfonline.com |
| Three-component condensation | Dimedone, aldehyde, 2-(nitromethylene)imidazolidine | Electrosynthesis (NaBr electrolyte) | Octahydro-imidazo[1,2-a]quinolin-6-one derivatives | researchgate.net |
| Three-component reaction | Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Triethylamine | 7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | nih.gov |
Visible-Light-Mediated Oxidative Cyclizations
Visible-light-mediated synthesis has gained significant attention as a green and sustainable approach for constructing quinoline scaffolds. rsc.org These methods utilize photons as a clean energy source, often enabling reactions to proceed under mild conditions with high efficiency. rsc.org
A variety of photocatalytic systems have been employed for the synthesis of quinolines. For instance, the condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-mediated cyclization, can selectively yield either substituted tetrahydroquinolines or, in the presence of an iridium photocatalyst, quinoline derivatives. nih.gov This atom-economical process demonstrates excellent site selectivity and functional group tolerance. nih.gov
Other approaches involve the use of organic small-molecule catalysts. An example is the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, which uses anthraquinone (B42736) as the photocatalyst and DMSO as the oxidant to produce quinolines in good yields at room temperature. organic-chemistry.org Additionally, eosin (B541160) Y has been used to catalyze the C2 selective arylation of quinoline N-oxides with diaryliodonium salts under mild, visible-light conditions. organic-chemistry.org
The development of these photoredox catalytic methods provides environmentally friendly alternatives to traditional synthetic routes, many of which require harsh conditions and produce significant waste. rsc.org
| Photocatalyst/Mediator | Reactants | Product | Key Features | Ref |
| Iridium photocatalyst | 2-Vinylanilines and conjugated aldehydes | Quinoline derivatives | Atom economical, mild conditions, excellent site selectivity | nih.gov |
| Anthraquinone | 2-Aminobenzyl alcohols and secondary alcohols | Quinolines | Room temperature, organic small-molecule catalyst | organic-chemistry.org |
| Eosin Y | Quinoline N-oxides and diaryliodonium tetrafluoroborate | C2-arylated quinolines | High regioselectivity, mild conditions | organic-chemistry.org |
| Not specified (visible light) | Glycine esters and olefins | Substituted quinoline derivatives | Aerobic oxidative dehydrogenation coupling/aromatization cascade | mdpi.com |
| Copper or palladium catalysts (visible light assisted) | Aromatic enamines and alkynes/olefins | Polysubstituted quinoline derivatives | Direct oxidation and cyclization under mild conditions | mdpi.com |
Metal-Free and Aqueous Media Synthetic Routes
In recent years, there has been a significant push towards developing metal-free and aqueous media synthetic routes for quinolines to address the environmental and economic concerns associated with traditional methods. mdpi.comnih.gov Many classical quinoline syntheses, such as the Skraup and Friedländer reactions, often require harsh conditions and toxic reagents. mdpi.comnih.gov
Modifications to these established methods have been a key focus. For example, the Friedländer reaction, which typically involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, can be performed in water at 70°C without any catalyst. sorbonne-universite.fr This approach offers a straightforward and efficient pathway to quinolines. sorbonne-universite.fr
Novel metal-free synthetic routes have also been developed. One such method involves the reaction of 2-vinylanilines with benzyl (B1604629) halides, which is catalyzed by the in-situ generated HBr and is free of any additional additives. organic-chemistry.org This reaction exhibits high functional group tolerance and a simple work-up procedure. organic-chemistry.org Another approach is the FeCl₃-catalyzed decyanation of α-aminonitriles followed by a [4+2] annulation with terminal alkynes to yield 2,4-diaryl quinolines. organic-chemistry.org
The use of aqueous media is particularly attractive from a green chemistry perspective. A one-pot synthesis of substituted quinolines has been developed using a modified Friedländer reaction in a water-ethanol mixture with a copper sulfate-D-glucose catalyst. tandfonline.com This method is eco-efficient and utilizes an air-stable catalyst. tandfonline.com
| Method | Reactants | Conditions | Product | Ref |
| Friedländer Reaction | 2-Aminobenzaldehyde and ketones/malononitrile | Water, 70°C, catalyst-free | Quinolines | sorbonne-universite.fr |
| In-situ HBr catalysis | 2-Vinylanilines and benzyl halides | Additive-free | 2-Arylquinolines | organic-chemistry.org |
| FeCl₃-catalyzed annulation | α-Aminonitriles and terminal alkynes | FeCl₃ catalyst | 2,4-Diaryl quinolines | organic-chemistry.org |
| Modified Friedländer Reaction | Bromo aromatic benzaldehydes/ketones, sodium azide, active methylene substrates | Water-ethanol, CuSO₄-D-glucose catalyst | Substituted quinolines | tandfonline.com |
| Bronsted acid-catalyzed cyclization | N-alkyl anilines and alkynes/alkenes | Triflic acid, O₂ oxidant, metal- and solvent-free | Substituted quinolines | tandfonline.com |
Reactions in Ethanolic Mediums
Ethanol is a widely used solvent in the synthesis of quinoline derivatives due to its favorable properties, including being a polar protic solvent that can facilitate various reaction types. mdpi.comtandfonline.com It is often employed in both traditional and modern synthetic methodologies.
In one-pot multicomponent reactions, ethanol is a common solvent choice. For instance, the L-proline catalyzed three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid is carried out in ethanol at 80°C. mdpi.com Similarly, the synthesis of pyrimido[4,5-b]quinoline derivatives using an ionic liquid catalyst is performed in ethanol at 70°C. tandfonline.com The synthesis of spiro-quinolines via a one-pot three-component condensation also utilizes an ethanol-water mixture as a green solvent system. tandfonline.com
Ethanol is also used in palladium-catalyzed reactions. The reduction of 5-nitroquinoline (B147367) with SnCl₂ is conducted in ethanol under reflux conditions. nih.gov Furthermore, the esterification of 2-oxo-1,2-dihydro-quinoline carboxylic acid is achieved in ethanol using H₂SO₄ as a catalyst. mdpi.com
The synthesis of various heterocyclic compounds bearing a coumarin (B35378) moiety, including quinoline derivatives, has been reported in ethanolic solutions. gavinpublishers.com For example, the reaction of a specific intermediate with hydrazine (B178648) hydrate (B1144303) in ethanol under reflux yields a diethyl-4-(1-amino-8-methoxy-4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. gavinpublishers.com
| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |
| Three-component reaction | Aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, Meldrum's acid | L-proline, 80°C | 4-Aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones | mdpi.com |
| Three-component condensation | 6-Amino-1,3-dimethyluracil, aromatic aldehydes, cyclic 1,3-diketones | [dsim]HSO₄, 70°C | Pyrimido[4,5-b]quinoline derivatives | tandfonline.com |
| One-pot three-component condensation | Enaminones, substituted isatin derivatives, indane-1,3-dione | Ceric ammonium nitrate, ethanol:water | Spiro-quinolines | tandfonline.com |
| Reduction | 5-Nitroquinoline | SnCl₂, reflux | 5-Aminoquinoline | nih.gov |
| Esterification | 2-Oxo-1,2-dihydro-quinoline carboxylic acid | H₂SO₄ | Corresponding ester | mdpi.com |
| Cyclocondensation | Intermediate with hydrazine hydrate | Reflux | Diethyl-4-(1-amino-8-methoxy-4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | gavinpublishers.com |
Asymmetric Synthesis of Chiral this compound and Analogues
The development of asymmetric methods to synthesize chiral quinoline-containing compounds is of great importance, as the stereochemistry often plays a crucial role in their biological activity. acs.orgnih.gov
Enantioselective Catalytic Approaches
Enantioselective catalysis provides a powerful tool for the synthesis of chiral molecules, including those with a quinoline framework. bldpharm.com These approaches utilize chiral catalysts to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess.
One notable strategy is the cobalt-catalyzed [2+2+2] cycloaddition reaction. This method has been used for the asymmetric synthesis of axially chiral 2-arylpyridines and can be extended to quinoline derivatives. acs.org The use of a planar chiral (1-neomenthylindenyl)cobalt(COD) complex under photochemical conditions is key to achieving high chemical yields and enantiomeric excesses. acs.org
Rhodium-catalyzed asymmetric conjugate arylation is another valuable technique. A general method has been developed to access diverse chiral phenols by reacting hydroxylated arylboronic acids with α,β-unsaturated compounds in ethanol, with the potential for catalyst recycling. rsc.org This strategy has been successfully applied to the synthesis of the chiral drug tolterodine. rsc.org
The asymmetric hydrogenation of α-arylethenylphosphonic acids using chiral Ru(II) catalysts has been shown to produce α-arylethylphosphonic acids with enantiomeric excesses up to 86%. researchgate.net This method provides a route to optically active 1-arylethylphosphonates, including a phosphorus analogue of naproxen (B1676952) with high enantiomeric purity. researchgate.net
Furthermore, biocatalytic approaches are emerging as powerful tools for enantioselective synthesis. For example, ketoreductases (KREDs) have been used for the dynamic kinetic resolution of atropisomeric aldehydes, yielding the corresponding alcohols with excellent stereocontrol. acs.org
| Catalytic Approach | Catalyst | Reactants | Product | Key Features | Ref |
| [2+2+2] Cycloaddition | (1-Neomenthylindenyl)cobalt(COD) complex | 1-Naphthyldiynes and nitriles | Axially chiral 2-arylpyridines | Photochemical conditions, high ee | acs.org |
| Conjugate Arylation | Rhodium catalyst | Hydroxylated arylboronic acids and α,β-unsaturated compounds | Chiral phenols | Recyclable catalyst, synthesis in ethanol | rsc.org |
| Asymmetric Hydrogenation | Chiral Ru(II) catalyst | α-Arylethenylphosphonic acids | α-Arylethylphosphonic acids | Enantiomeric excesses up to 86% | researchgate.net |
| Biocatalytic Reduction | Ketoreductases (KREDs) | Atropisomeric aldehydes | Atropisomeric alcohols | Excellent stereocontrol | acs.org |
| Paal–Knorr Reaction | Chiral phosphoric acid | Not specified | Arylpyrroles | Solvent-dependent configuration | nih.gov |
| Friedländer Heteroannulation | Chiral phosphoric acid | Not specified | 4-Arylquinolines | Excellent enantioselectivities | nih.gov |
Chiral Building Block Strategies
The use of chiral building blocks is a fundamental approach to asymmetric synthesis. In the context of producing enantiomerically enriched this compound, this strategy primarily involves the asymmetric reduction of the prochiral ketone, 1-(quinolin-6-yl)ethan-1-one. This transformation is achieved using chiral reagents, catalysts, or biocatalysts that create a diastereomeric transition state, leading to the preferential formation of one enantiomer of the alcohol.
A prevalent method for the enantioselective reduction of ketones is through catalytic transfer hydrogenation or hydrogenation using molecular hydrogen in the presence of a chiral metal complex. wikipedia.org These catalysts typically consist of a transition metal, such as ruthenium or rhodium, coordinated to a chiral ligand. The ligand's chirality dictates the stereochemical outcome of the reduction. For instance, chiral Ru(II) and Rh(I) complexes with diimino-diphosphine ligands have demonstrated high efficiency in the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with up to 97% enantiomeric excess (ee). nih.gov
Another widely adopted method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane (B79455) as the reducing agent. ru.nlorganic-chemistry.org This method is known for its high enantioselectivity in the reduction of a broad range of prochiral ketones. mdpi.com The oxazaborolidine catalyst, derived from a chiral amino alcohol, coordinates with both the borane and the ketone, organizing them in a chiral environment to facilitate face-selective hydride delivery.
The following table summarizes representative examples of asymmetric catalytic reductions of ketones, illustrating the effectiveness of different chiral catalysts.
| Catalyst System | Substrate | Product Configuration | Yield (%) | ee (%) | Reference |
| Ru(II)-PNNP Complex | Aromatic Ketones | (R) or (S)-Alcohol | High | up to 97 | nih.gov |
| Rh(I)-PNNP Complex | Aromatic Ketones | (R) or (S)-Alcohol | High | up to 97 | nih.gov |
| Chiral Lactam Alcohol / BH₃ | Aryl Methyl Ketones | (R)-Alcohol | Good | 91-98 | mdpi.com |
| MeCBS / BH₃ | Acetophenone | (R)-Alcohol | High | >90 | ru.nl |
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs), found in various microorganisms and plants, can reduce ketones with exceptional enantioselectivity under mild reaction conditions. rsc.org Whole-cell biocatalysis, using organisms like baker's yeast or plant tissues, is often employed due to the convenience of not needing to isolate and purify the enzyme, as the cells provide the necessary cofactors (e.g., NADH/NADPH). nih.gov
For instance, the bioreduction of acetylquinolines has been successfully demonstrated. In a notable example, the use of purple carrots as a biocatalyst for the reduction of 3-acetylquinoline (B1336125) resulted in the corresponding alcohol with a 93% yield and excellent enantioselectivity. nih.gov This approach highlights the potential for using readily available and sustainable resources for the synthesis of chiral quinoline-containing alcohols. While this specific example is for the 3-yl isomer, the principle is directly applicable to the synthesis of this compound.
| Biocatalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| Purple Carrots | 3-Acetylquinoline | (S)-1-(Quinolin-3-yl)ethanol | 93 | >99 | nih.gov |
Central-to-Axial Chirality Conversion in Quinoline Systems
A more recent and sophisticated strategy for generating chirality in quinoline systems involves the conversion of a stereocenter (central chirality) into a stereogenic axis (axial chirality). This approach is particularly relevant for the synthesis of atropisomeric biaryl systems where rotation around a C-C or C-N bond is restricted. While not directly producing this compound, this methodology is crucial for creating axially chiral quinoline derivatives, which are of significant interest in catalysis and materials science.
The general principle involves an initial enantioselective reaction to create a molecule with one or more stereocenters. This intermediate is then subjected to an oxidation or elimination reaction that removes the stereocenters and simultaneously creates a chiral axis, with the stereochemical information being transferred from the former to the latter.
A prominent example of this strategy is the synthesis of axially chiral indole-quinoline biaryls. exlibrisgroup.comresearchgate.net The process begins with an organocatalytic enantioselective Povarov reaction between an N-arylimine and a 3-alkenylindole. exlibrisgroup.com This cycloaddition, often catalyzed by a chiral phosphoric acid, establishes a tetrahydroquinoline core with defined stereocenters. Subsequent oxidation of this intermediate, for example with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), leads to aromatization and the formation of an axially chiral quinoline-indole product. mdpi.com The enantiomeric purity of the final atropisomeric product is determined by the stereochemistry of the tetrahydroquinoline precursor.
| Reaction Sequence | Catalyst | Oxidant | Product Type | ee (%) | Reference |
| Povarov Cycloaddition / Oxidation | Chiral Phosphoric Acid | DDQ | Axially Chiral Indole-Quinolines | Good to Excellent | mdpi.com |
| Friedländer Annulation | Chiral Phosphoric Acid | - | 4-Arylquinoline Atropisomers | up to 99 | mdpi.com |
This central-to-axial chirality conversion has also been applied to the synthesis of other complex systems, such as C-N axially chiral N-arylpyrroles, demonstrating its versatility in constructing challenging molecular architectures. researchgate.net The key to a successful conversion lies in the conformational control of the intermediate, ensuring a high degree of chirality transfer during the aromatization step.
Spectroscopic and Structural Characterization of 1 Quinolin 6 Yl Ethanol Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are powerful tools for identifying the functional groups present in a molecule, as different bonds vibrate at characteristic frequencies.
FT-IR spectroscopy is a widely used technique to identify functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of a 1-(Quinolin-6-yl)ethanol derivative is expected to show a series of absorption bands that confirm the presence of its key structural features.
The most prominent bands would include:
O-H Stretch: A broad and strong absorption band typically appears in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group in the ethanol (B145695) moiety.
Aromatic C-H Stretch: Absorption bands for the C-H stretching vibrations of the quinoline (B57606) ring are expected just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl group's methyl and methine components typically appear in the 2850-3000 cm⁻¹ range.
C=C and C=N Stretching: The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the quinoline ring give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. acs.org
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the secondary alcohol group is expected to produce a strong band in the 1000-1200 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds typically occur in the 690-900 cm⁻¹ range, and the pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
In more complex derivatives, additional characteristic peaks would be observed. For instance, a nitro-substituted quinoline derivative showed a strong, sharp symmetric stretching vibration for the NO₂ group around 1300 cm⁻¹. rsc.org Similarly, other derivatives have displayed bands for N-H (3225-3375 cm⁻¹), C=O (1683-1703 cm⁻¹), and C-Cl (743-745 cm⁻¹) groups. niscpr.res.in
Table 1: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretching | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |
| C-H Stretching | Aromatic (Quinoline) | 3000 - 3100 | Medium, Sharp |
| C-H Stretching | Aliphatic (Ethanol) | 2850 - 3000 | Medium |
| C=C / C=N Stretching | Aromatic Ring (Quinoline) | 1400 - 1650 | Medium to Strong, Sharp |
| C-O Stretching | Secondary Alcohol | 1000 - 1200 | Strong |
| C-H Bending | Aromatic (Out-of-plane) | 690 - 900 | Medium to Strong |
Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net It involves the inelastic scattering of monochromatic light, usually from a laser. researchgate.net For quinoline derivatives, Raman spectroscopy can be especially useful for characterizing the aromatic ring system.
Studies on quinoline alkaloids have shown that Raman signals can be used for reliable distinction and characterization. researchgate.net Key bands for the quinoline moiety are often observed in the following regions:
Ring Stretching Vibrations: Strong bands associated with the C=C stretching of the quinoline ring are typically found around 1356 cm⁻¹ and 1613 cm⁻¹. researchgate.net
C-H Bending: Vibrations corresponding to C-H bending are also prominent. researchgate.net
A detailed experimental and theoretical study on the related compound quinoline-7-carboxaldehyde recorded FT-Raman spectra in the 50-4000 cm⁻¹ range, demonstrating the technique's utility for a comprehensive vibrational analysis of substituted quinolines. nih.gov Furthermore, techniques like surface-enhanced Raman scattering (SERS) have been employed to investigate the interaction mechanisms of isoquinoline (B145761) alkaloids with proteins, indicating the method's applicability in more complex biological systems. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. tsijournals.com
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a this compound derivative, the spectrum can be divided into the aromatic region and the aliphatic region.
Aromatic Region (δ 7.0 - 9.0 ppm): The protons attached to the quinoline ring resonate in this downfield region due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern. For the quinoline core, protons H2 and H8 are often the most deshielded. For example, in one derivative, the quinoline protons appeared as follows: δ 8.74 (d, J = 4.5 Hz, 1H), 8.45 (d, J = 8.9 Hz, 1H), 7.95 (d, J = 9.2 Hz, 1H), 7.63 (d, J = 4.5 Hz, 1H), 7.51 (d, J = 2.8 Hz, 1H), and 7.41 (dd, J = 9.2, 2.8 Hz, 1H). rsc.org
Aliphatic Region (δ 1.0 - 5.0 ppm): The protons of the ethanol side chain are found in this upfield region.
Methine Proton (-CHOH): The proton attached to the carbon bearing the hydroxyl group would likely appear as a quartet around δ 4.5-5.0 ppm, split by the adjacent methyl protons.
Methyl Protons (-CH₃): The three protons of the methyl group would appear as a doublet, split by the single methine proton, typically in the δ 1.4-1.7 ppm range.
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It may appear as a broad singlet.
Table 2: Representative ¹H NMR Chemical Shifts for a Substituted Quinoline Moiety
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | ~8.75 | d | ~4.5 |
| H4 | ~7.64 | d | ~4.5 |
| H5 | ~7.97 | d | ~9.3 |
| H7 | ~7.43 | dd | ~9.3, 2.9 |
| H8 | ~8.51 | d | ~8.9 |
Data compiled from representative quinoline derivatives. rsc.org
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In proton-decoupled spectra, each unique carbon atom typically gives a single sharp signal.
Aromatic Region (δ 115 - 160 ppm): The ten carbon atoms of the quinoline ring resonate in this region. The carbons directly attached to the nitrogen atom (C2 and C8a) are typically found at the downfield end of this range. Carbons bearing substituents will also show shifts dependent on the nature of the substituent. publish.csiro.auresearchgate.net
Aliphatic Region (δ 15 - 75 ppm): The two carbons of the ethanol side chain appear here.
Methine Carbon (-CHOH): The carbon atom bonded to the hydroxyl group is expected to resonate in the δ 65-75 ppm range.
Methyl Carbon (-CH₃): The terminal methyl carbon is expected to appear further upfield, typically in the δ 20-30 ppm range.
Table 3: Typical ¹³C NMR Chemical Shifts for the Quinoline Ring System
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~150.5 |
| C3 | ~121.3 |
| C4 | ~136.0 |
| C4a | ~128.5 |
| C5 | ~126.8 |
| C6 | ~129.6 |
| C7 | ~129.4 |
| C8 | ~127.9 |
| C8a | ~148.4 |
Data represents the parent quinoline molecule and serves as a baseline. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound through the molecular ion peak (M⁺) and structural information from the fragmentation pattern. youtube.com
For this compound (Molecular Weight: 173.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 173. Upon ionization, the molecular ion can undergo fragmentation, leading to several characteristic daughter ions. youtube.comyoutube.com
Common fragmentation pathways for alcohols include:
Alpha-Cleavage: This is the cleavage of a bond adjacent to the carbon bearing the -OH group. For this compound, the most likely alpha-cleavage involves the loss of the methyl group (•CH₃), which would result in a stable, resonance-delocalized cation at m/z = 158 (M-15). This is often a very prominent peak.
Dehydration: The loss of a water molecule (H₂O) from the molecular ion is another common pathway for alcohols, which would produce a fragment ion at m/z = 155 (M-18). youtube.com
Further fragmentation of the quinoline ring itself can also occur, often through a retro-Diels-Alder reaction, although this is more characteristic of tetrahydroquinoline structures. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent molecule and its fragments, confirming the molecular formula with high accuracy. rsc.org
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light by a molecule, provides valuable information about the electronic transitions within the quinoline moiety. The UV-Vis spectra of quinoline derivatives are characterized by absorption bands arising from π-π* and n-π* transitions of the aromatic system.
For example, a study on certain styryl derivatives of quinoline recorded distinct absorption bands in ethanol. One such derivative, a 1,10-phenanthroline (B135089) compound, displayed two primary absorption bands at 463 nm and 351 nm when measured in ethanol. researchgate.net These absorptions are attributed to intramolecular charge transfer transitions, a common feature in such conjugated systems. The presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, providing further clues about the electronic environment of the molecule.
Table 1: Representative UV-Vis Absorption Data for a Quinoline Derivative in Ethanol
| Compound | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|
| 1,10-Phenanthroline Derivative (3a) | 463 | 351 |
Data sourced from a study on styryl derivatives of quinoline and phenanthroline. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. By precisely measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), researchers can verify that the synthesized product has the expected atomic composition, thus confirming its purity and identity.
In the synthesis and characterization of novel quinoline derivatives, elemental analysis serves as a fundamental checkpoint. For instance, in the characterization of diethyl-8-quinolinyloxymethylphosphonate, elemental analysis was reported as a key analytical method used to confirm the compound's composition alongside other spectroscopic techniques. uni.lu Similarly, the synthesis of various new quinoline-containing compounds routinely includes elemental analysis to validate the proposed structures. mdpi.com
While specific elemental analysis data for this compound was not found in the provided search results, the following table provides an example of such analysis for a different quinoline derivative to illustrate the format and precision of this technique.
Table 2: Illustrative Elemental Analysis Data for a Quinoline Derivative
| Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| C₂₁H₂₀N₃O₄ | C | 66.83 | 66.80 |
| H | 5.31 | 5.35 | |
| N | 11.13 | 11.10 |
This data is hypothetical and serves as an example of typical elemental analysis results.
X-ray Diffraction Studies for Solid-State Structure Elucidation
The solid-state structures of numerous quinoline derivatives have been elucidated using this powerful technique. For example, the crystal structure of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was determined by X-ray powder diffraction. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. acs.org
In another study, the single-crystal X-ray diffraction of a copper(II) complex containing a quinoline moiety, specifically chlorido-(2-ethoxy-6-(((quinolin-8-yl)methyl)-phenolato-κ3N,N′,O)-copper(II), was reported. This analysis provided detailed structural parameters, confirming the coordination geometry around the copper center and the conformation of the quinoline ligand. The compound was found to crystallize in the monoclinic space group P2₁/c.
Table 3: Representative X-ray Crystallographic Data for Quinoline Derivatives
| Compound | 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline acs.org | (E)-4-(2-Benzylidene-hydrazinyl)quinolin-2(1H)-one researchgate.net |
|---|---|---|
| Formula | C₂₃H₂₂N₂ | C₁₆H₁₃N₃O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 20.795 (8) | 5.7931 (2) |
| b (Å) | 7.484 (2) | 10.6384 (4) |
| c (Å) | 10.787 (2) | 21.0337 (8) |
| β (º) | 93.96 (2) | 93.758 (2) |
| Volume (ų) | 1674.8 (6) | 1291.13 (9) |
Data obtained from published crystallographic studies.
These examples underscore the power of X-ray diffraction in providing unambiguous structural proof for complex quinoline derivatives, revealing the intricate details of their solid-state architecture.
Biological Activities and Pharmacological Potential of Quinoline Ethanol Derivatives
Antimicrobial Activities
Quinoline (B57606) derivatives are well-established as a source of potent antimicrobial agents. researchgate.netorientjchem.orgnih.gov The introduction of an ethanol (B145695) or related side chain can modulate this activity, leading to compounds with efficacy against a range of pathogenic microorganisms.
The antibacterial potential of quinoline derivatives has been extensively explored, with various substitutions on the quinoline ring influencing the spectrum and potency of their activity. orientjchem.orgnih.govnih.govresearchgate.net For instance, the introduction of a fluorine atom at the 6-position of the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.org
A study on a series of novel quinoline derivatives, synthesized from 6-amino-4-methyl-1H-quinoline-2-one, demonstrated excellent in vitro antibacterial activity against both Gram-positive (Bacillus cereus, Staphylococcus) and Gram-negative (Pseudomonas, Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL. nih.gov
In another study, a quinolone-quinoline hybrid compound, 5d , exhibited potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, with MIC values ranging from 0.125 to 8 μg/mL. nih.gov This highlights the potential of hybrid molecules incorporating the quinoline scaffold.
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 2 | Bacillus cereus | 3.12 - 50 | nih.gov |
| Staphylococcus | 3.12 - 50 | nih.gov | |
| Pseudomonas | 3.12 - 50 | nih.gov | |
| Escherichia coli | 3.12 - 50 | nih.gov | |
| Compound 6 | Bacillus cereus | 3.12 - 50 | nih.gov |
| Staphylococcus | 3.12 - 50 | nih.gov | |
| Pseudomonas | 3.12 - 50 | nih.gov | |
| Escherichia coli | 3.12 - 50 | nih.gov | |
| Compound 5d | Gram-positive strains | 0.125 - 8 | nih.gov |
| Gram-negative strains | 0.125 - 8 | nih.gov |
The quinoline nucleus is also a key component in the development of antifungal agents. researchgate.netnih.gov A novel class of quinolin-6-yloxyacetamides has been identified as potent experimental fungicides. nih.gov These compounds are highly active against significant plant pathogens such as Phytophthora infestans, Mycosphaerella graminicola, and Uncinula necator. nih.gov Their mechanism of action involves the inhibition of fungal tubulin polymerization. nih.gov
Furthermore, a series of newly synthesized quinoline derivatives demonstrated potent activity against fungal strains including A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov In this series, compound 6 was identified as the most potent antifungal agent with the lowest toxicity. nih.gov
Ethanol itself has been shown to possess antifungal properties. Studies have demonstrated that ethanolic solutions can inhibit the germination of fungal conidia and exhibit fungicidal activity against various fungal species. researchgate.net
Tuberculosis remains a significant global health threat, and the quinoline scaffold has been a focus in the search for new antitubercular drugs. nih.gov A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these derivatives exhibited moderate to good antitubercular activity, with MICs ranging from 9.2 to 106.4 µM. nih.gov Notably, substitution at the 6-position of the quinoline ring with a halogen group was found to influence the activity. nih.gov
Another study led to the discovery of quinolone derivatives with potent antitubercular activity. rsc.org Compounds 6b6 , 6b12 , and 6b21 from this series displayed MIC values between 1.2 and 3 µg/mL against the H37Rv strain and also showed excellent activity against a multidrug-resistant TB strain. rsc.org
Antimalarial and Antiparasitic Efficacy (e.g., Antileishmanial, Antiprotozoal)
The quinoline ring is a cornerstone of antimalarial chemotherapy, with quinine (B1679958) being one of the oldest and most well-known examples. nih.govscience.gov Numerous quinoline derivatives, including quinoline methanols, have been investigated for their antimalarial properties. science.gov
Pure (S) enantiomers of amino-alcohol quinolines have demonstrated significant in vitro antimalarial activity, being at least three times more potent than mefloquine. researchgate.net These compounds showed consistent activity against various Plasmodium falciparum clones with different resistance profiles. researchgate.net
In the realm of other parasitic diseases, quinoline derivatives have shown promise. Synthetic analogs of the naturally occurring quinoline alkaloid N-methyl-8-methoxyflindersin exhibited effective in vitro activity against Leishmania (Viannia) panamensis promastigotes and amastigotes. nih.gov
Anticancer and Antitumor Properties
The versatility of the quinoline scaffold extends to the development of anticancer agents. researchgate.netnih.gov Derivatives of quinoline have been shown to induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy.
Several studies have highlighted the pro-apoptotic effects of quinoline derivatives. A series of novel quinoline compounds were found to induce apoptosis in U937 leukemia cells. mdpi.com Specifically, compounds 2a–c and 4b caused a significant increase in the sub-G1 peak in cell cycle analysis, indicative of apoptosis. mdpi.com This was further confirmed by the activation of caspase 3 and positive annexin-V-FITC staining. mdpi.com
Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ ), was shown to induce both apoptotic and autophagic cell death in pancreatic cancer cell lines. nih.gov The apoptotic mechanism involved the activation of Caspase-3 and the cleavage of PARP. nih.gov
Furthermore, a series of quinoline derivatives were synthesized and evaluated as potential anti-prostate cancer agents, with several compounds showing potent anti-proliferative activity against the PC-3 human prostatic cancer cell line. nih.gov Mechanistic studies revealed that the most effective compound, 9g , acted as a Pim-1 kinase inhibitor and induced cell cycle arrest and apoptosis. nih.gov
Table 2: Apoptotic Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 2a–c, 4b | U937 leukemia | Induction of apoptosis (sub-G1 peak, caspase 3 activation) | mdpi.com |
| 6MN-4-AQ | Pancreatic cancer cells | Induction of apoptosis and autophagy (Caspase-3 activation, PARP cleavage) | nih.gov |
| 9g | PC-3 prostate cancer | Anti-proliferative activity, cell cycle arrest, apoptosis induction | nih.gov |
Inhibition of Cell Proliferation and Angiogenesis
Quinoline derivatives have demonstrated notable efficacy in halting the proliferation of cancer cells and inhibiting the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis. nih.govarabjchem.org An orally available small-molecule inhibitor of c-Met, PF-2341066, has been shown to exert cytoreductive antitumor effects through both antiproliferative and antiangiogenic mechanisms. scispace.com One study developed a quinoline compound derivative, referred to as QC-4, which exhibited significant cytotoxic effects, particularly against human lung adenocarcinoma cell lines. nih.gov The compound was found to induce apoptosis and inhibit neovascularization, suggesting its potential as an anti-tumor agent by targeting both cell death and angiogenesis pathways. nih.gov The versatility of the quinoline nucleus allows for the synthesis of structurally diverse derivatives that can modulate various biological processes involved in cancer progression, including cell cycle arrest and disruption of cell migration. arabjchem.org
Modulation of Key Oncogenic Pathways (e.g., c-MET Inhibition, Survivin Inhibition)
A primary mechanism through which quinoline-ethanol derivatives exert their anticancer effects is by modulating critical oncogenic signaling pathways. The mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase, which plays a vital role in tumor progression and oncogenesis, has been a key target. scispace.comnih.gov
c-MET Inhibition: Alterations in the HGF/c-Met signaling pathway are implicated in numerous cancers, including liver, pancreatic, breast, and prostate cancer, making c-MET an attractive therapeutic target. nih.gov Researchers have developed potent and highly selective c-MET inhibitors based on the quinoline scaffold. acs.orgresearchgate.net One prominent example is PF-04217903, chemically known as 2-(4-(1-(quinolin-6-ylmethyl)-1H- scispace.comnih.govacs.orgtriazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol. scispace.comnih.govacs.org This compound, an ATP-competitive inhibitor, demonstrated low nanomolar potency against c-MET in cellular assays and showed effective tumor growth inhibition in c-MET-dependent tumor models. acs.org Structure-activity relationship (SAR) studies have highlighted that quinoline-based c-MET inhibitors typically interact with the kinase domain of the receptor. nih.gov Specifically, derivatives with a quinoline scaffold linked at the C-6 position to another heterocyclic system have shown significant c-MET inhibition activity. nih.gov
| Compound | Target | Activity | Reference |
| PF-04217903 | c-MET | Potent and selective inhibitor, effective tumor growth inhibition in preclinical models. nih.govacs.org | nih.govacs.org |
| PF-2341066 | c-Met | Cytoreductive antitumor efficacy through antiproliferative and antiangiogenic mechanisms. scispace.com | scispace.com |
in vitro Cytotoxicity against Cancer Cells
The antiproliferative potential of quinoline derivatives has been confirmed through numerous in vitro studies across a variety of cancer cell lines. arabjchem.org Various substituted quinoline analogues have been evaluated for their cytotoxicity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). neuroquantology.comnih.gov
For instance, a series of 4-quinolone derivatives exhibited moderate to excellent cytotoxic behavior, with some compounds showing selective inhibition of K-562 (bone marrow cancer) cells compared to MCF-7 cells. nih.gov Similarly, newly synthesized quinoline derivatives showed significantly higher cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells compared to normal 184A1 cells. researchgate.net Another study reported that N-alkylated, 2-oxoquinoline derivatives displayed good cytotoxic activity on the HEp-2 larynx tumor cell line. arabjchem.org The development of hybridized quinoline derivatives, which combine the quinoline scaffold with other bioactive pharmacophores, has also yielded compounds with potent activity against HCT116 and HEPG2 (liver cancer) cell lines, surpassing the efficacy of the standard drug doxorubicin (B1662922) in some cases. researchgate.net
| Derivative Class | Cell Line(s) | Observed Effect | Reference |
| 4-Quinolone derivatives | K-562, MCF-7, HeLa | Moderate to excellent selective cytotoxicity. nih.gov | nih.gov |
| 5,7-dibromo-8-hydroxyquinoline | MCF-7, MDA-MB-231 | Higher cytotoxicity in cancer cells vs. normal cells. researchgate.net | researchgate.net |
| N-alkylated, 2-oxoquinolines | HEp-2 | Good cytotoxic activity. arabjchem.org | arabjchem.org |
| Pyrazolopyrimidoquinolines | HCT116, HEPG2 | Potent activity, some exceeding doxorubicin. researchgate.net | researchgate.net |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60, U937 | Potent antiproliferative agent with IC50 values of 19.88 µg/ml and 43.95 µg/ml, respectively. arabjchem.org | arabjchem.org |
Antiviral Activities (e.g., HIV-1 Integrase and Reverse Transcriptase Inhibition)
The quinoline core is a key structural feature in several antiviral agents. Research has specifically highlighted the potential of quinoline derivatives to inhibit two essential enzymes in the HIV-1 replication cycle: integrase and reverse transcriptase. nih.govnih.gov
HIV-1 Integrase Inhibition: HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral drugs. nih.gov Quinoline-based compounds have been designed as both catalytic site inhibitors (integrase strand transfer inhibitors, or INSTIs) and allosteric inhibitors (ALLINIs). nih.govmdpi.com ALLINIs represent a newer class that binds to the dimer interface of the integrase enzyme, away from the catalytic site, inducing aberrant multimerization and blocking viral replication. mdpi.com Some quinolinonyl derivatives have been shown to inhibit both the catalytic functions of integrase and its interaction with viral RNA, thereby impairing both early and late stages of viral replication. nih.gov
HIV-1 Reverse Transcriptase Inhibition: HIV-1 reverse transcriptase (RT), which converts viral RNA into DNA, is another well-established target for anti-HIV drugs. Quinoline derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Molecular docking studies have shown that these compounds can bind effectively to the active site of the RT protein. nih.gov A series of 4-substituted quinolin-2-one derivatives were synthesized and showed inhibitory activities against HIV-1 RT, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov
Anti-inflammatory Effects
Quinoline derivatives have demonstrated significant anti-inflammatory properties in various experimental models. nih.gov These compounds can target several causes of inflammation, including the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. nih.gov A synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, showed high anti-inflammatory effects comparable to reference drugs like diclofenac (B195802) and celecoxib (B62257) in a xylene-induced ear edema test. nih.gov Molecular docking studies confirmed that this derivative could strongly inhibit the COX-2 enzyme. nih.gov
Other research has pointed to the ability of quinoline molecules to inhibit the NF-κB (nuclear factor kappa-B) signaling pathway, a master regulator of cellular inflammatory responses. nih.gov A novel quinoline molecule, Q3, was shown to reduce the transcription of specific NF-κB target genes in TNF-activated reporter cells, suggesting it interferes with the DNA-binding activity of the transcription factor. nih.gov Furthermore, a study on N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride loaded into nanoparticles showed a significant decrease in levels of inflammatory mediators like interleukin 1-beta (IL-1β) and NF-κB in models of methotrexate-induced inflammation. nih.gov
Neuropharmacological Aspects (e.g., Sodium Channel Blockade, Cholinesterase Inhibition)
The versatile quinoline structure has also been explored for its potential in treating neurological and neurodegenerative disorders.
Sodium Channel Blockade: Voltage-gated sodium channels are key therapeutic targets for conditions like epilepsy and neuropathic pain. nih.govmdpi.com Drugs that block these channels can reduce cell excitability and slow conduction velocity. drugbank.com A study identified quinoline-derived α-trifluoromethylated alcohols as novel compounds with both antiepileptic and analgesic properties. nih.gov Two specific compounds from this class were shown to block sodium channels and reduce inflammatory sodium signals released by peripheral nerve and tissue damage in in vivo assays. nih.gov Quinidine, a quinoline alkaloid, is a known Class Ia antiarrhythmic agent that functions by blocking the fast sodium channel. wikipedia.org
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. nih.gov Several quinoline derivatives have been identified as potent cholinesterase inhibitors. nih.govmdpi.commdpi.com One study found that quinoline morpholinoethyl hydrazine (B178648) carbothioamide derivatives were promising and selective inhibitors of acetylcholinesterase, with structure-activity relationship analyses indicating the importance of specific substituents for inhibitory activity. nih.gov Another series of novel 4-N-phenylaminoquinoline derivatives also showed potent inhibition of AChE, with kinetic analysis revealing a mixed-type inhibition mechanism. mdpi.com The 4-aminoquinoline (B48711) core, in particular, has been identified as a strong starting point for designing new and effective cholinesterase inhibitors. nih.gov
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Quinoline-thiosemicarbazone (5a) | Acetylcholinesterase | 2.95 ± 0.24 µM | nih.gov |
| Quinolinone (QN8) | Acetylcholinesterase | 0.29 ± 0.02 µM | mdpi.com |
| 4-N-phenylaminoquinoline (11g) | Acetylcholinesterase | 1.94 ± 0.13 μM | mdpi.com |
| 4-N-phenylaminoquinoline (11g) | Butyrylcholinesterase | 28.37 ± 1.85 μM | mdpi.com |
Immunomodulatory Effects (e.g., RORγt Modulation)
Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master transcription factor for the expression of IL-17 and the development of Th17 cells, which are strongly associated with various autoimmune and inflammatory diseases. nih.gov As a ligand-dependent nuclear receptor, RORγt is an attractive drug target for modulating pro-inflammatory responses. nih.gov
Research has identified 6-substituted quinolines as modulators of RORγt. nih.gov Optimization of substituents at the 6-position of the quinoline ring led to the development of compounds with high affinity for the receptor. These molecules were found to act as potent, full inverse agonists in a RORγt-driven cell-based reporter assay, effectively turning down the receptor's activity. nih.gov X-ray crystallography of these inverse agonists bound to the RORγt ligand-binding domain revealed key interactions, highlighting a conserved binding contact that can be exploited for the design of future immunomodulatory drugs targeting this pathway. nih.gov
Preclinical in vitro and in vivo Biological Evaluation
While direct preclinical in vitro and in vivo studies on 1-(Quinolin-6-yl)ethanol are not extensively available in the reviewed literature, the broader class of quinoline derivatives has been the subject of numerous investigations to determine their pharmacological potential. These studies offer valuable insights into the possible biological activities that could be explored for this compound and its analogues. The quinoline scaffold is a recurring motif in a variety of biologically active compounds, demonstrating a wide range of effects including antimicrobial, antifungal, and anticancer activities. nih.govnih.govresearchgate.net
Research into quinoline derivatives has revealed their potential as potent therapeutic agents. researchgate.netbenthamscience.com For instance, various analogues have been synthesized and evaluated for their efficacy against different strains of bacteria and fungi, as well as their ability to inhibit the proliferation of cancer cells. nih.govnih.gov These preclinical evaluations typically involve determining the minimum inhibitory concentration (MIC) for antimicrobial and antifungal agents, and the half-maximal inhibitory concentration (IC50) for anticancer compounds.
The biological activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit essential enzymes, or disrupt cell signaling pathways. researchgate.net The specific substitutions on the quinoline ring system play a crucial role in modulating the potency and selectivity of these compounds. researchgate.net The following sections detail some of the preclinical findings for various quinoline derivatives, which may serve as a basis for future investigations into the biological properties of this compound.
In Vitro Antimicrobial and Antifungal Activity of Quinoline Derivatives
Several studies have highlighted the significant antimicrobial and antifungal properties of novel quinoline derivatives. For example, a series of 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives were synthesized and screened for their biological activities. nih.gov Certain compounds within this series demonstrated promising activity against a panel of bacteria and fungi. nih.gov
Similarly, quinoline-based hydroxyimidazolium hybrids have been prepared and evaluated against clinically important pathogens. mdpi.com Some of these hybrids exhibited notable antifungal activity, particularly against Cryptococcus neoformans, and potent antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. mdpi.com The data from these studies underscores the potential of the quinoline nucleus as a scaffold for the development of new anti-infective agents.
| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 4a (a 6-(quinolin-2-ylthio)pyridine derivative) | Staphylococcus aureus | - | nih.gov |
| 4b (a 6-(quinolin-2-ylthio)pyridine derivative) | Bacillus subtilis | - | nih.gov |
| 4d (a 6-(quinolin-2-ylthio)pyridine derivative) | Escherichia coli | - | nih.gov |
| 4e (a 6-(quinolin-2-ylthio)pyridine derivative) | Candida albicans | - | nih.gov |
| Hybrid 7b (a quinoline-based hydroxyimidazolium hybrid) | Staphylococcus aureus | 2 | mdpi.com |
| Hybrid 7b (a quinoline-based hydroxyimidazolium hybrid) | Mycobacterium tuberculosis H37Rv | 10 | mdpi.com |
| Hybrid 7c (a quinoline-based hydroxyimidazolium hybrid) | Cryptococcus neoformans | 15.6 | mdpi.com |
| Hybrid 7d (a quinoline-based hydroxyimidazolium hybrid) | Cryptococcus neoformans | 15.6 | mdpi.com |
In Vitro Antiproliferative Activity of Quinoline Derivatives
In addition to their antimicrobial properties, quinoline derivatives have been investigated for their potential as anticancer agents. The antiproliferative activities of the aforementioned 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives were evaluated against human breast cancer (MCF-7) and lung cancer (A549) cell lines. nih.gov Several of these compounds exhibited potent cytotoxic activity, with IC50 values in the low micromolar range. nih.gov These findings suggest that the quinoline scaffold could be a valuable starting point for the design of novel anticancer drugs. researchgate.net
| Compound | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 4d (a 6-(quinolin-2-ylthio)pyridine derivative) | MCF-7 (Breast Cancer) | - | nih.gov |
| 4d (a 6-(quinolin-2-ylthio)pyridine derivative) | A549 (Lung Cancer) | - | nih.gov |
| 4f (a 6-(quinolin-2-ylthio)pyridine derivative) | MCF-7 (Breast Cancer) | 6.39 | nih.gov |
| 4f (a 6-(quinolin-2-ylthio)pyridine derivative) | A549 (Lung Cancer) | - | nih.gov |
| 4g (a 6-(quinolin-2-ylthio)pyridine derivative) | MCF-7 (Breast Cancer) | - | nih.gov |
| 4g (a 6-(quinolin-2-ylthio)pyridine derivative) | A549 (Lung Cancer) | 9.3 | nih.gov |
Structure Activity Relationship Sar Studies of Quinoline Ethanol Derivatives
Identification of Key Pharmacophoric Elements
A pharmacophore is an abstract representation of the essential molecular features necessary for biological activity. researchgate.net For quinoline-ethanol derivatives, the key pharmacophoric elements typically include the quinoline (B57606) ring system, the nitrogen atom within this ring, and the hydroxyl group of the ethanol (B145695) side chain. nih.govnih.gov
The quinoline nucleus, a fused bicyclic heterocycle, often serves as a crucial scaffold, participating in hydrophobic and π-stacking interactions with biological targets. nih.govnih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction for anchoring the molecule within a receptor's binding site. nih.gov The ethanol side chain, particularly its hydroxyl (-OH) group, is also a critical feature, capable of forming hydrogen bonds as both a donor and an acceptor. nih.gov
A general pharmacophore model for certain bioactive quinoline derivatives might consist of an aromatic ring feature and multiple hydrogen bond acceptors, highlighting the importance of these interactions for activity. nih.gov
Impact of Substituent Position and Nature on Biological Activity
The position and electronic properties of substituents on the quinoline ring significantly influence the compound's biological activity. nih.govresearchgate.net The introduction of various functional groups can alter a molecule's lipophilicity, electronic distribution, and steric properties, thereby affecting its binding affinity and efficacy. researchgate.net
The following table summarizes the observed effects of different substituents on the activity of various quinoline derivatives, based on findings from multiple studies.
| Substituent Group | Position on Quinoline Ring | General Effect on Activity | Potential Rationale |
|---|---|---|---|
| Electron-Donating Groups (-CH3, –OCH3) | Varies | Can increase activity | Enhances electronic properties and receptor binding. researchgate.net |
| Electron-Withdrawing Groups (-Cl, -F, -NO2) | Varies | Can increase activity | Modifies lipophilicity and electronic interactions. researchgate.net |
| Bulky Groups | Position 7 | Increased antiproliferative activity | May provide better steric fit or additional interactions in the binding pocket. nih.gov |
| Amino Side Chains | Position 4 | Enhanced antiproliferative activity | Can form additional hydrogen bonds or ionic interactions. nih.gov |
Role of Stereochemistry and Chiral Centers in Activity Modulation
The ethanol moiety in 1-(Quinolin-6-yl)ethanol introduces a chiral center at the carbon atom bonded to the hydroxyl group. This results in the existence of two enantiomers, (R) and (S). The three-dimensional arrangement of atoms, or stereochemistry, is often a critical determinant of biological activity. Enzymes and receptors are themselves chiral, leading to stereoselective interactions where one enantiomer fits the binding site much more effectively than the other. mdpi.com
The differential activity between enantiomers is a well-established principle in pharmacology. For closely related compounds, such as 1,2,3,4-tetrahydroquinoline-propan-2-ols, enzymatic kinetic resolution has been successfully used to separate the racemic mixture into highly enantiomerically enriched (S)-alcohols and (R)-acetates. mdpi.com This ability to resolve enantiomers is crucial because it allows for the evaluation of the individual isomers, often revealing that the majority of the desired biological activity resides in only one of the two forms. The observed chiral recognition can be attributed to the specific intermolecular interactions that are possible for one enantiomer but not the other within the chiral environment of a biological target. mdpi.com
Correlation between Molecular Structure and Target Binding Affinity
The binding affinity of a ligand to its biological target is a direct consequence of the sum of intermolecular interactions, which are dictated by the ligand's molecular structure. mdpi.com For quinoline-ethanol derivatives, the correlation between structure and binding affinity is established through specific contacts within the target's active site.
Molecular docking studies, a key tool in structure-based drug design, help to visualize and predict these interactions. nih.govnih.gov Key interactions often include:
π-π Stacking: The aromatic quinoline ring can interact with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. nih.gov
Hydrogen Bonding: The hydroxyl group of the ethanol side chain is a prime candidate for forming hydrogen bonds with polar residues in the active site. The quinoline nitrogen can also act as a hydrogen bond acceptor. nih.gov
Hydrophobic Interactions: The non-polar regions of the quinoline scaffold can engage in hydrophobic interactions with non-polar residues of the target protein.
The precise arrangement and nature of substituents can fine-tune these interactions, either by forming additional contact points or by altering the molecule's conformation to achieve a better fit, thereby increasing binding affinity. mdpi.com
| Structural Feature | Type of Interaction | Potential Interacting Partner (in Target Protein) |
|---|---|---|
| Quinoline Aromatic Rings | π-π Stacking, Hydrophobic | Aromatic amino acids (Phe, Tyr, Trp) |
| Quinoline Nitrogen | Hydrogen Bond (Acceptor) | Polar amino acids (e.g., Ser, Thr, Asn, Gln) |
| Ethanol -OH Group | Hydrogen Bond (Donor/Acceptor) | Polar or charged amino acids |
| Substituents (e.g., halogens, amino groups) | Varies (Halogen bonds, H-bonds, ionic) | Varies depending on the substituent and binding site |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgjocpr.comlibretexts.org These models represent the activity as a function of physicochemical properties or theoretical molecular descriptors. wikipedia.orglibretexts.org
In QSAR studies of quinoline derivatives, various descriptors are used to quantify structural features, including:
Electronic Descriptors: Such as dipole moment and frontier molecular orbital energies, which describe the electronic aspects of the molecule. acarindex.com
Hydrophobic Descriptors: Like the octanol-water partition coefficient (logP), which quantifies the molecule's lipophilicity. acarindex.com
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. researchgate.net
By developing statistically significant QSAR models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. jocpr.comnih.govnih.gov For example, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been used to analyze the structure-activity relationships of quinoline-based compounds, providing insights into how steric and electrostatic fields around the molecules influence their biological activity. nih.govnih.gov
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, typically a protein or enzyme, to design potent and selective inhibitors. nih.gov This rational design approach has become a cornerstone of modern drug discovery. mdpi.com
The process typically begins with determining the 3D structure of the target protein, often through X-ray crystallography or NMR spectroscopy. nih.gov Computational tools like molecular docking are then used to predict how a library of compounds, or specifically designed molecules like quinoline-ethanol derivatives, might bind to the target's active site. mdpi.com
By analyzing the predicted binding mode, researchers can identify key interactions and areas where the molecule's structure can be modified to improve its affinity and selectivity. nih.govresearchgate.net For example, if a specific pocket in the active site is unoccupied, a substituent can be added to the quinoline scaffold to fill that space and form favorable interactions, leading to a more potent inhibitor. This iterative cycle of design, synthesis, and testing is a powerful strategy for optimizing lead compounds. nih.gov
Medicinal Chemistry and Drug Discovery Implications
Quinoline-Ethanol Scaffolds as Privileged Motifs for Drug Development
The concept of a "privileged scaffold" in drug discovery refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a diverse range of therapeutic agents. rsc.orgnih.gov The quinoline (B57606) ring system exemplifies this concept, being a fundamental component of numerous drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. rsc.orgnih.gov
The introduction of an ethanol (B145695) group onto the quinoline core, as in 1-(Quinolin-6-yl)ethanol, imparts several key features that are advantageous for drug design. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. Furthermore, the ethanol substituent introduces a chiral center, allowing for the development of stereospecific drugs, which can lead to improved potency and reduced off-target effects.
While extensive research has been conducted on quinoline derivatives with substitutions at various positions, the 6-position offers a unique structural vector for chemical modification. Structure-activity relationship (SAR) studies on a range of quinoline-based compounds have consistently demonstrated that the nature and position of substituents profoundly influence their biological activity. nih.gov Research on other quinolin-6-yl derivatives has underscored the significance of this position in achieving desired pharmacological outcomes, suggesting that the this compound scaffold holds considerable promise as a privileged motif for the development of new drugs. frontiersin.org
Lead Optimization Strategies for Enhanced Potency and Selectivity
Lead optimization is a critical and iterative process in drug discovery aimed at refining the chemical structure of a promising lead compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable ones. danaher.combiobide.com For a lead compound based on the this compound scaffold, a multitude of optimization strategies can be envisioned, leveraging established medicinal chemistry principles.
Another key area for optimization is the ethanol side chain. Modifications here could include:
Alkylation or arylation of the hydroxyl group: This can alter the compound's hydrogen-bonding capacity and lipophilicity, potentially improving its ability to cross cell membranes.
Chain extension or branching: Altering the length and structure of the side chain can optimize the fit of the molecule within the binding pocket of the target.
Introduction of additional functional groups: Incorporating groups such as amines or amides can create new interaction points with the target, leading to increased potency.
Given that this compound is a chiral molecule, the separation and individual testing of its enantiomers is a crucial step in lead optimization. It is common for one enantiomer to exhibit significantly higher activity and/or a better safety profile than the other. A systematic approach, involving the synthesis and evaluation of a focused library of analogs, is essential for building a robust SAR that can guide the design of more potent and selective drug candidates. danaher.combiosolveit.de
Design of Novel Quinoline-Ethanol Hybrid Molecules and Conjugates
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. consensus.app This approach can lead to compounds with improved affinity, enhanced selectivity, or even a dual mechanism of action, which can be particularly advantageous in treating complex diseases like cancer or infectious diseases. The this compound scaffold is an excellent candidate for the development of such hybrid molecules.
The ethanol side chain provides a convenient handle for attaching other bioactive moieties through various chemical linkers. The nature of the linker—its length, flexibility, and chemical composition—can be tailored to ensure the optimal orientation of the two pharmacophores for interacting with their respective biological targets.
Several classes of hybrid molecules incorporating the quinoline-ethanol scaffold can be envisioned:
Quinoline-Chalcone Hybrids: Chalcones are a class of natural products known for their diverse biological activities, including anticancer effects. Combining the quinoline-ethanol motif with a chalcone structure could result in synergistic or enhanced antiproliferative activity. nih.govrsc.org
Quinoline-Triazole Hybrids: Triazoles are another important class of heterocyclic compounds with a broad range of therapeutic applications. A hybrid molecule containing both a quinoline-ethanol and a triazole moiety could be designed to target multiple biological pathways or to overcome mechanisms of drug resistance.
Furthermore, the hydroxyl group of the ethanol side chain can be utilized to conjugate the quinoline scaffold to larger molecules, such as antibodies or peptides, for targeted drug delivery. This approach can enhance the therapeutic index of the drug by increasing its concentration at the site of action while minimizing exposure to healthy tissues. The design of these complex molecules is often aided by computational tools, such as molecular docking, which can predict the binding modes and affinities of the hybrid compounds to their targets. researchgate.net
Preclinical Development and Therapeutic Potential
Before a new drug candidate can be tested in humans, it must undergo a rigorous preclinical development program to evaluate its safety and efficacy. danaher.com For a novel compound derived from the this compound scaffold, this process would involve a comprehensive suite of in vitro and in vivo studies.
In Vitro Evaluation: The initial stages of preclinical development focus on in vitro assays to characterize the compound's biological activity and drug-like properties. This includes:
Potency and Selectivity Assays: Determining the compound's inhibitory concentration (IC50) or binding affinity (Ki) for its intended target and assessing its activity against a panel of related targets to establish its selectivity profile.
Cell-Based Assays: Evaluating the compound's efficacy in relevant cellular models, such as cancer cell lines or cells infected with a pathogen.
ADME Profiling: Assessing the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for predicting its behavior in the body. This includes measuring its solubility, cell permeability, and metabolic stability. researchgate.net
In Vivo Assessment: Promising compounds from in vitro studies are then advanced to in vivo studies in animal models. These studies are designed to:
Pharmacokinetic (PK) Analysis: Characterize the time course of the drug's absorption, distribution, metabolism, and elimination in a living organism.
Efficacy Studies: Evaluate the therapeutic benefit of the compound in animal models of the disease of interest. For example, an anticancer agent would be tested for its ability to inhibit tumor growth in xenograft models. nih.gov
Toxicology Studies: Identify any potential toxicities associated with the compound through acute and repeated-dose studies in at least two different animal species.
The successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies and initiating clinical trials in humans.
Addressing Microbial Resistance through Novel Quinoline-Ethanol Agents
The rise of antimicrobial resistance poses a significant threat to global public health, creating an urgent need for the discovery and development of new antimicrobial agents that can overcome existing resistance mechanisms. semanticscholar.org The quinoline scaffold has a proven track record in this area, as exemplified by the fluoroquinolone antibiotics. nih.gov Novel agents based on the this compound structure could contribute to the fight against microbial resistance in several ways.
One approach is to design molecules that inhibit novel bacterial or fungal targets that are not addressed by current therapies. By exploring the chemical space around the quinoline-ethanol scaffold, it may be possible to identify compounds with unique mechanisms of action.
Another strategy is to develop compounds that can circumvent known resistance mechanisms. For example, a novel quinoline-ethanol derivative might be designed to be a poor substrate for bacterial efflux pumps, which are a common cause of multidrug resistance. mdpi.com Alternatively, a compound could be designed to bind to a different site on a target enzyme that is not affected by common resistance mutations.
The concept of hybrid drugs is also highly relevant to combating antimicrobial resistance. By combining a quinoline-ethanol moiety with another antimicrobial pharmacophore, it is possible to create a dual-action agent that is less susceptible to the development of resistance. mdpi.com Additionally, some quinoline derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotic treatment. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-biofilm agents.
The discovery of new quinoline-ethanol-based antimicrobial agents will require extensive screening against panels of drug-resistant pathogens, followed by in-depth studies to elucidate their mechanisms of action. nih.gov
Coordination Chemistry of Quinoline Ethanol Ligands
Synthesis of Metal Complexes with Quinoline-Ethanol Derivatives
The synthesis of metal complexes with quinoline-ethanol derivatives typically involves the reaction of a metal salt with the quinoline-ethanol ligand in a suitable solvent. The ligand, often a derivative of quinoline (B57606) containing a hydroxyethyl group, is synthesized through multi-step organic reactions. For instance, a bidentate quinoline derivative ligand, (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol (H2L), is prepared from 2-chloro-6-fluoroquinoline-3-carbaldehyde. google.com The subsequent complexation is then carried out by reacting the ligand with metal salts, such as zinc chloride or cobalt chloride hexahydrate, in a 1:2 metal-to-ligand ratio. google.com
The choice of solvent and reaction conditions can be crucial. In some cases, the solvent can participate in the reaction. For example, when aiming to prepare organometallic compounds from 6,7-dichloroquinoline-5,8-dione (DQQ), the use of protic solvents like ethanol (B145695) can lead to the unexpected formation of a metal–quinoline-ortho-quinone complex, where the solvent acts as the source of an oxygen atom. google.commdpi.com
The general procedure for the synthesis of these complexes involves dissolving the ligand in a solvent, followed by the addition of the metal salt solution. The reaction mixture is then stirred, often with heating, to facilitate the formation of the complex. The resulting solid complex is typically collected by filtration, washed, and dried. The physicochemical properties of these synthesized ligands and their metal complexes, such as color, melting point, and solubility, are important initial characterization steps. While the ligands are often soluble in organic solvents like dichloromethane, methanol, and ethanol, the resulting metal complexes may exhibit different solubility profiles. rsc.org
Table 1: Physicochemical Properties of a Quinoline-Ethanol Derivative Ligand and its Metal Complexes google.com
| Compound | Color | Melting Point (°C) | Yield (%) | Solubility |
|---|---|---|---|---|
| **H2L*** | Yellow | 65-70 | 87 | Soluble in polar solvents |
| Co(II) Complex | Brown | >300 | 75 | Soluble in DMSO, DMF |
| Zn(II) Complex | Light Yellow | >300 | 82 | Soluble in DMSO, DMF |
*H2L: (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol
Characterization of Coordination Geometries and Bonding Modes
The coordination geometry and bonding modes of metal complexes with quinoline-ethanol derivatives are primarily determined through techniques such as X-ray crystallography and spectroscopic methods. In these complexes, the quinoline-ethanol ligand typically acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the ethanol group. This N,O-chelation is a common feature and contributes to the stability of the complexes. chemicalbook.com
For instance, in complexes of 8-hydroxyquinoline (B1678124), which has a similar N,O-donor set, the ligand coordinates to the metal ion, forming a stable five-membered ring. chemicalbook.com Similarly, in organometallic complexes formed from 6,7-dichloroquinoline-5,8-dione, the metal center coordinates to the pyridine (B92270) nitrogen and an adjacent oxygen in a bidentate fashion, resulting in a pseudo-tetrahedral piano stool structure. google.com
The stoichiometry of the complexes is often found to be 1:2 (metal:ligand). google.comchemicalbook.com Depending on the metal ion and the specific ligand, different coordination geometries can be adopted. For example, copper(II) complexes with 8-hydroxyquinoline can form a square planar geometry, while other metal ions might form octahedral geometries by coordinating with additional solvent molecules, such as water. chemicalbook.com The dihedral angles between the quinoline ring and other parts of the ligand can provide insights into the coplanarity and conjugation within the complex. chemicalbook.comgoogleapis.com
Spectroscopic Analysis of Metal-Ligand Interactions in Complexes
Spectroscopic techniques are essential for elucidating the nature of metal-ligand interactions in quinoline-ethanol metal complexes. FTIR, UV-Vis, and NMR spectroscopy are commonly employed for this purpose.
FTIR Spectroscopy: Infrared spectroscopy provides evidence of coordination by comparing the spectrum of the free ligand with that of the metal complex. A shift in the vibrational frequencies of the C=N and C-O stretching bands upon complexation indicates the involvement of the quinoline nitrogen and the ethanol oxygen in bonding to the metal ion. For example, in Cu(I) complexes with an 8-hydroxyquinoline-modified ligand, the N-H and O-H stretching vibrations are observed at different frequencies compared to the free ligand, confirming coordination. googleapis.com
UV-Vis Spectroscopy: Electronic absorption spectra in the UV-Vis region reveal changes in the electronic transitions of the ligand upon coordination. The spectra of the complexes typically show bands corresponding to intra-ligand charge transfer (ILCT) and metal-to-ligand charge transfer (MLCT) transitions. These bands are often shifted compared to the π-π* and n-π* transitions of the free ligand, providing further evidence of complex formation.
NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons upon complexation, further confirming the coordination mode.
The combination of these spectroscopic methods, often supported by computational studies like Density Functional Theory (DFT), allows for a detailed understanding of the electronic structure and bonding within these metal complexes. google.com
Biological Activity of Quinoline-Ethanol Metal Complexes
Metal complexes of quinoline derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The coordination of a metal ion to a quinoline-ethanol ligand can enhance its biological efficacy. This enhancement is often attributed to factors such as increased lipophilicity of the complex, which facilitates its transport across cell membranes, and the interaction of the complex with biological targets like DNA and enzymes.
For example, Co(II) and Zn(II) complexes with a fluoroquinoline-ethanol derivative have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains. google.com The zinc complex, in particular, has shown a significant minimum inhibitory concentration (MIC) value of 0.20 μg/mL against Escherichia coli. google.com Molecular docking studies have suggested that these complexes can bind to bacterial enzymes such as DNA gyrase and dihydrofolate reductase B, potentially inhibiting their function and leading to bacterial cell death. google.com
In addition to antibacterial activity, some quinoline-based metal complexes exhibit potent antioxidant activities. google.com The cytotoxic effects of these complexes against cancer cell lines have also been a subject of investigation. For instance, certain copper(II) complexes with a novel imine quinoline derivative have demonstrated significant reduction in cancer cell proliferation. rsc.org The interaction of these complexes with viral proteins and their ability to disrupt enzyme-viral DNA relationships have also been highlighted as promising therapeutic strategies.
Table 2: Minimum Inhibitory Concentration (MIC) of a Quinoline-Ethanol Derivative and its Metal Complexes against Bacterial Strains google.com
| Compound | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus |
|---|---|---|
| **H2L*** | - | - |
| Co(II) Complex | 1.2 | 2.4 |
| Zn(II) Complex | 0.20 | 4.8 |
*H2L: (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol
Future Directions and Research Perspectives
Exploration of Novel and Sustainable Synthetic Pathways for Quinoline-Ethanol Compounds
The development of efficient and environmentally friendly synthetic methods is crucial for the advancement of medicinal chemistry. Future research in the synthesis of quinoline-ethanol compounds is expected to focus on several key areas:
Catalytic Systems: The exploration of novel catalysts, including metal-based and organocatalysts, will be instrumental in developing more efficient and selective syntheses of quinoline-ethanol derivatives. For instance, nickel-catalyzed dehydrogenative coupling reactions have shown promise in the synthesis of quinolines from 2-aminobenzyl alcohols and other starting materials. organic-chemistry.org
One-Pot and Multicomponent Reactions: One-pot and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The development of such reactions for the synthesis of complex quinoline-ethanol derivatives will be a key area of future research.
| Synthetic Approach | Key Features | Representative Catalyst/Solvent |
| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | Ethanol (B145695), Water, Various catalysts nih.gov |
| Skraup/Doebner–von Miller Synthesis | Reaction of anilines with α,β-unsaturated carbonyl compounds. | Acid catalysts, Oxidizing agents |
| Pfitzinger Reaction | Reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group. | Base catalysts, Ethanol nih.gov |
| Catalytic Cyclization | Transition metal-catalyzed annulation reactions. | Nickel, Copper, Palladium catalysts organic-chemistry.org |
Table 1: Selected Synthetic Methodologies for Quinoline (B57606) Derivatives
Development of Highly Selective and Potent Therapeutic Agents from Quinoline-Ethanol Derivatives
Quinoline derivatives have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. arabjchem.orgbohrium.comnih.gov Future research will focus on the rational design and development of quinoline-ethanol derivatives with enhanced potency and selectivity for specific biological targets.
Anticancer Agents: Quinoline-based compounds have shown significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.orgresearchgate.netarabjchem.orgekb.egrsc.org The development of 1-(Quinolin-6-yl)ethanol derivatives as selective inhibitors of cancer-specific molecular targets is a promising avenue for future research.
Antimicrobial Agents: The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline derivatives have a long history of use as antimalarial drugs and have also shown activity against a range of bacteria and fungi. nih.govbiointerfaceresearch.commdpi.comresearchgate.net Research into quinoline-ethanol compounds could lead to the discovery of new antibiotics with novel mechanisms of action.
Neuroprotective Agents: Oxidative stress and neuroinflammation are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. bohrium.comsemanticscholar.orgnih.govnih.govresearchgate.net Quinoline derivatives have been investigated for their antioxidant and neuroprotective properties, and this compound and its analogues represent a promising scaffold for the development of new therapies for these debilitating conditions.
| Therapeutic Area | Potential Molecular Target | Example of Activity |
| Oncology | Tyrosine Kinases, Topoisomerases, Tubulin | Inhibition of cancer cell proliferation arabjchem.orgarabjchem.org |
| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes | Inhibition of microbial growth nih.govbiointerfaceresearch.com |
| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE) | Antioxidant and enzyme inhibitory activity bohrium.comnih.gov |
Table 2: Potential Therapeutic Applications of Quinoline-Ethanol Derivatives
Mechanistic Studies of Biological Actions at the Molecular Level
A deep understanding of the molecular mechanisms underlying the biological activities of quinoline-ethanol derivatives is essential for their rational design and optimization. Future research will employ a variety of experimental techniques to elucidate these mechanisms.
Target Identification and Validation: Identifying the specific molecular targets of bioactive quinoline-ethanol compounds is a critical first step. Techniques such as affinity chromatography, proteomics, and genetic approaches will be employed to identify and validate these targets.
Enzyme Inhibition and Kinetic Studies: For compounds that act as enzyme inhibitors, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify their potency (e.g., IC50 or Ki values).
Structural Biology: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into the binding of quinoline-ethanol derivatives to their protein targets. This information is invaluable for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors.
Advanced Computational Modeling for Rational Drug Design and Discovery
Computational methods have become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be used to develop predictive models that correlate the structural features of quinoline-ethanol derivatives with their biological activity. These models can then be used to design new compounds with improved potency.
Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of quinoline-ethanol derivatives to their molecular targets. This information can be used to prioritize compounds for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of ligand-protein complexes, helping to understand the molecular basis of binding and to predict the stability of these complexes. researchgate.net
Clinical Translation Potential of Quinoline-Ethanol Based Therapeutics
The ultimate goal of medicinal chemistry research is the development of new drugs that can be used to treat human diseases. The clinical translation of promising quinoline-ethanol-based therapeutics will require a multidisciplinary approach.
Preclinical Development: Promising lead compounds will need to undergo extensive preclinical evaluation, including studies on their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.
Toxicology Studies: Thorough toxicology studies will be necessary to assess the safety of new quinoline-ethanol derivatives before they can be tested in humans.
Clinical Trials: Compounds that demonstrate a favorable preclinical profile will advance to clinical trials to evaluate their safety and efficacy in human subjects.
Q & A
Q. How can researchers evaluate the antimicrobial activity of this compound derivatives while minimizing false positives?
- Answer: Use standardized assays (CLSI guidelines):
- Broth Microdilution : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects.
- Cytotoxicity Assays : Rule out mammalian cell toxicity (e.g., MTT assay on HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
